![molecular formula C6H7BrO2 B3042756 2-Furanmethanol, 3-bromo-alpha-methyl- CAS No. 67170-98-3](/img/structure/B3042756.png)
2-Furanmethanol, 3-bromo-alpha-methyl-
Overview
Description
2-Furanmethanol, 3-bromo-alpha-methyl- is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as 3-Bromo-2-(hydroxymethyl)furan and has a molecular formula of C6H7BrO2.
Scientific Research Applications
Biomass Conversion
One of the significant applications of 2-Furanmethanol, 3-bromo-alpha-methyl- is in the conversion of biomass into energy. It’s a key derivative for producing significant nonpetroleum-derived chemicals . The global interest and need to reduce the dependency on crude oil for energy have motivated and directed researchers and scientists to explore the field of biomass as a source of energy .
Production of Furfuryl Alcohol
Furfuryl alcohol (FAL) is an important product produced from the catalytic hydrogenation of furfural (FUR), which is derived from biomass . This process involves the transformation of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .
Organic Synthesis
Furoic acid (FuA), produced from the Cannizzaro reaction of FUR, is an important feedstock for organic synthesis . It serves as an intermediate compound in the production of medicines and perfumes .
Production of Hydroxymethylfurfural
Hydroxymethylation of FUR with formaldehyde is the commercial method for producing hydroxymethylfurfural (HMF) . This process is significant in the chemical industry.
Production of Furan and Tetrahydrofuran
Commercial production of furan and tetrahydrofuran (THF) is also via catalytic decarbonylation and successive hydrogenation of FUR . These compounds have various applications in the chemical industry.
Pyrolysis and Oxidation of Unsaturated Alcohols
The reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group is not well established . The pyrolysis and oxidation of such unsaturated alcohols have been studied, which could potentially lead to new applications in the field of chemical reactions .
Mechanism of Action
Mode of Action
The mode of action of 2-Furanmethanol, 3-bromo-alpha-methyl- involves interactions with its targets, leading to changes in their function . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific target and the biochemical context.
Action Environment
The action, efficacy, and stability of 2-Furanmethanol, 3-bromo-alpha-methyl- can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.
properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDUEVKCBZGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CO1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromofuran-2-yl)ethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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